molecular formula C15H17N3O4S2 B2669103 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091398-49-0

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Cat. No. B2669103
CAS RN: 1091398-49-0
M. Wt: 367.44
InChI Key: LGJBOVUOILMOSY-UHFFFAOYSA-N
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Description

The compound “4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide” is a complex organic molecule that contains an acetamido group, a thiophene ring, and a benzamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Acetamido group (-NHCOCH3) is a functional group consisting of an acetyl group singly bonded to an amide group. Benzamide is a simple compound with the formula C6H5C(O)NH2.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The thiophene ring could potentially be synthesized using techniques highlighted in the literature . The acetamido and benzamide groups could be introduced through various organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acetamido and benzamide groups, as well as the thiophene ring. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido and benzamide groups could impact its solubility in various solvents .

Scientific Research Applications

Cytotoxic Activities

Some novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, compounds containing sulfonamide groups have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. These studies highlight the potential of sulfonamide derivatives, possibly including those structurally related to 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide, in developing anticancer therapies (Ghorab et al., 2015).

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors has demonstrated their efficacy in inhibiting carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological functions. Specific derivatives have shown nanomolar inhibitory concentrations against isoenzymes like hCA I, hCA II, hCA IV, and hCA XII, suggesting their potential in treating conditions where CA activity is implicated (Supuran et al., 2013).

Anticonvulsant Agents

Studies on sulfonamide derivatives incorporating azoles have indicated their potential as anticonvulsant agents. Some synthesized compounds showed protection against picrotoxin-induced convulsions, with certain derivatives offering 100% protection. This research avenue suggests that sulfonamide compounds, including those related to the compound , could be explored for anticonvulsant properties (Farag et al., 2012).

Antimicrobial Applications

Sulfonamide derivatives have also been assessed for their antimicrobial activities. The synthesis and characterization of specific sulfonamide compounds have shown promising results against a range of microbial strains, highlighting their potential application in developing new antimicrobial agents (Arora et al., 2012).

Molecular Docking and Drug Development

Computational studies and molecular docking have been used to explore the potential of sulfonamide derivatives as drugs against diseases like malaria and COVID-19. These studies have identified compounds with significant antimalarial activity and have explored their ADMET properties, offering insights into their potential therapeutic applications (Fahim et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, particularly if it exhibits interesting biological activity. Further studies could also investigate the synthesis of this compound and its derivatives .

properties

IUPAC Name

4-acetamido-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11(19)18-13-6-4-12(5-7-13)15(20)16-8-9-17-24(21,22)14-3-2-10-23-14/h2-7,10,17H,8-9H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJBOVUOILMOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

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